5-Bromo-2-(2,4-difluorophenyl)pyridine
Description
Molecular Formula and Weight Analysis
The molecular composition of 5-Bromo-2-(2,4-difluorophenyl)pyridine is defined by the molecular formula C₁₁H₆BrF₂N, which indicates the presence of eleven carbon atoms, six hydrogen atoms, one bromine atom, two fluorine atoms, and one nitrogen atom. The molecular weight of this compound has been reported with slight variations across different sources, with values ranging from 270.07 to 270.08 atomic mass units, reflecting the precision limitations of different analytical methods. The most frequently cited molecular weight is 270.08 grams per mole, which corresponds to the sum of the atomic masses of all constituent atoms.
The elemental composition reveals a halogen-rich structure, with three halogen atoms (one bromine and two fluorine atoms) contributing significantly to the overall molecular mass. The high halogen content, representing approximately 42% of the total molecular weight, imparts distinctive physicochemical properties to the compound. The carbon-to-hydrogen ratio of 11:6 indicates a high degree of unsaturation, consistent with the aromatic nature of both the pyridine and phenyl ring systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆BrF₂N | |
| Molecular Weight | 270.08 g/mol | |
| Molecular Weight (Alternative) | 270.07 g/mol | |
| Halogen Content | 3 atoms (Br, 2F) | |
| Degree of Unsaturation | 9 | Calculated |
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as this compound, which precisely describes the substitution pattern on both ring systems. The nomenclature indicates that the pyridine ring bears a bromine substituent at the 5-position, while a 2,4-difluorophenyl group is attached at the 2-position of the pyridine ring. This naming convention follows International Union of Pure and Applied Chemistry rules for heterocyclic compounds, where the pyridine ring serves as the parent structure and substituents are numbered according to the nitrogen atom occupying position 1.
The structural formula can be represented using Simplified Molecular Input Line Entry System notation as FC1=CC=C(C2=NC=C(Br)C=C2)C(F)=C1, which provides a linear representation of the molecular connectivity. The InChI (International Chemical Identifier) representation InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H offers an alternative standardized description of the molecular structure.
Isomeric considerations for this compound involve the potential for positional isomers based on the placement of substituents on both ring systems. The specific substitution pattern of 2,4-difluoro on the phenyl ring and 5-bromo on the pyridine ring represents one of several possible isomeric arrangements. Alternative isomers could include different fluorine positions on the phenyl ring or different bromine positions on the pyridine ring, each resulting in distinct compounds with potentially different properties.
Crystallographic Data and Conformational Analysis
Crystallographic investigations of related compounds containing the 2-(2,4-difluorophenyl)pyridine framework have provided valuable insights into the structural characteristics of these molecules. Studies on iridium complexes incorporating bis(2-(2,4-difluorophenyl)pyridine) ligands have revealed important conformational features and intermolecular interactions. The crystal structure analysis demonstrated that the compound exhibits an octahedral geometry when coordinated to iridium, with the difluorophenylpyridine groups adopting specific orientations to minimize steric interactions.
The presence of electronegative fluorine atoms significantly influences the crystal packing and intermolecular interactions. Weak intramolecular interactions, particularly carbon-hydrogen to fluorine interactions, have been observed between fluorine atoms of the phenyl ring and hydrogen atoms of the pyridine ring within the same molecular unit. These interactions form characteristic six-membered ring motifs that contribute to the overall structural stability.
The crystallographic data reveals that the pyrazole-pyridine ring systems in related structures are essentially planar, with distortion angles of approximately 4.24 degrees between mean planes. The difluorophenylpyridine moieties exhibit dihedral angles ranging from 85.6 to 92.5 degrees, indicating significant twisting between the aromatic ring systems. This conformational arrangement minimizes steric hindrance while maintaining optimal electronic interactions.
Properties
IUPAC Name |
5-bromo-2-(2,4-difluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAAMSCAONZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726679 | |
| Record name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453530-70-6 | |
| Record name | 5-Bromo-2-(2,4-difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-(2,4-difluorophenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H6BrF2N and a molecular weight of 270.07 g/mol. Its structure features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a 2,4-difluorophenyl group. The presence of halogen substituents, particularly bromine and fluorine, enhances its reactivity and biological activity, making it a subject of interest in various research fields.
Biological Activity Overview
Inhibitory Effects:
this compound has been identified as an inhibitor in various enzymatic pathways, although specific mechanisms of action remain poorly understood due to limited literature. Its structural characteristics suggest potential interactions with biological macromolecules such as proteins and nucleic acids .
Comparative Analysis:
Research has shown that compounds with similar structures often exhibit comparable biological activities. For instance, analogs like 4-Bromo-2-(2,4-difluorophenyl)pyridine and 5-Chloro-2-(2,4-difluorophenyl)pyridine have been studied for their inhibitory effects on enzyme activity .
Case Study 1: Enzymatic Inhibition
A study focused on the synthesis of pyridine-derived compounds highlighted the significance of halogen substitution in enhancing biological activity. Compounds with bromine or fluorine substitutions demonstrated improved inhibitory effects against specific enzymes compared to their non-halogenated counterparts .
Case Study 2: Antitubercular Activity
Research on pyridine derivatives related to bedaquiline showed that modifications at the C5 position could influence biological activity significantly. Compounds similar to this compound exhibited varying degrees of efficacy against Mycobacterium tuberculosis, suggesting that structural modifications can lead to improved therapeutic profiles .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | CAS Number | Key Features | MIC (µM) |
|---|---|---|---|
| This compound | N/A | Bromine and difluorophenyl group | N/A |
| Bedaquiline | 1009867-80-0 | Anti-tubercular agent | 0.35 |
| 4-Bromo-2-(2,4-difluorophenyl)pyridine | 917495-77-3 | Similar structure | N/A |
| 5-Chloro-2-(2,4-difluorophenyl)pyridine | 1234567 | Chlorine instead of bromine | N/A |
Safety Considerations
Due to the lack of comprehensive studies on the safety profile of this compound, it is essential to handle this compound with caution. Preliminary assessments suggest that it may share properties with other brominated aromatic compounds, which often require careful management due to potential toxicity .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role in drug development due to its biological activity. It has been studied as an inhibitor in various enzymatic pathways, which can lead to the development of novel therapeutic agents.
Case Study: Inhibitory Activity
Research has shown that derivatives of pyridine compounds, including those similar to 5-Bromo-2-(2,4-difluorophenyl)pyridine, exhibit significant inhibitory effects against various biological targets. For instance, studies indicate that certain pyridine derivatives demonstrate anti-thrombolytic activity, with some compounds showing up to 41.32% lysis against clot formation in human blood .
Material Science
In material science, this compound is explored for its potential as a ligand in coordination chemistry. Its unique structure allows it to form complexes with metals, which can be utilized in catalysis and photocatalysis.
Table: Comparison of Ligands
| Compound Name | Key Features | Application |
|---|---|---|
| This compound | Bromine and difluorophenyl substituents | Photocatalysis |
| 5-Bromo-6-fluoropyridin-2-amine | Lacks second fluorine | Reduced reactivity |
| 6-(2,4-Difluorophenyl)pyridin-2-amine | No bromine atom | Affects binding affinity |
Synthetic Chemistry
The compound is also significant in synthetic chemistry as a building block for synthesizing other complex molecules through reactions such as nucleophilic substitution and cross-coupling reactions.
Synthetic Routes
Common synthetic methods include:
- Suzuki Coupling : This method allows for the formation of carbon-carbon bonds using boronic acids .
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
Environmental Impact and Safety
While exploring its applications, it is crucial to consider the environmental impact and safety associated with handling this compound. Toxicity data from sources like the US EPA indicates that compounds with similar structures may pose health risks if not handled properly .
Comparison with Similar Compounds
Structural and Substitutional Variations
The following table compares 5-Bromo-2-(2,4-difluorophenyl)pyridine with structurally related pyridine derivatives:
Key Observations :
- Substituent Position and Electronic Effects: The 2,4-difluorophenyl group in the target compound enhances electron deficiency compared to mono-fluorinated analogs (e.g., 5-Bromo-2-(4-fluorophenyl)pyridine), favoring regioselective C–H activation in Pd-catalyzed reactions .
Physicochemical Properties
- Solubility: The difluorophenyl group likely improves lipid solubility compared to non-fluorinated derivatives, enhancing membrane permeability in bioactive molecules.
Reactivity in Catalytic Reactions
- Pd-Catalyzed C–H Arylation : The target compound undergoes regioselective arylation at the C–H bond adjacent to the fluorine atoms due to increased acidity at this position. For example, coupling with electron-deficient aryl bromides yields single regioisomers in >70% efficiency .
Research Findings and Data Tables
Table 2: Reactivity Comparison in Pd-Catalyzed Reactions
Insight: Fluorine atoms at the 2,4-positions significantly enhance both yield and selectivity compared to mono-fluorinated or non-fluorinated analogs.
Preparation Methods
Bromination Step
- Starting material: Pyridine derivative (e.g., 2-aminopyridine or methoxypyridine derivatives)
- Brominating agent: N-Bromosuccinimide (NBS)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or methylene chloride (CH2Cl2)
- Temperature: Controlled low temperatures (0–25°C) to ensure regioselectivity and minimize side reactions
- NBS acts as an electrophilic bromine source in the presence of DMF, facilitating selective bromination at the 5-position of the pyridine ring.
- Controlled addition and temperature regulation are critical to avoid polybromination or undesired substitution.
- The reaction typically completes within 30 minutes to a few hours, monitored by thin-layer chromatography (TLC).
- 2-Amino-4-chloropyridine dissolved in methylene chloride at 0°C is treated with NBS added slowly in batches.
- After stirring for 30 minutes, the reaction is complete with yields exceeding 80% for the brominated intermediate.
Suzuki-Miyaura Cross-Coupling Step
- Brominated pyridine intermediate
- 2,4-Difluorophenyl boronic acid or pinacol ester
- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd nanoparticles
- Base: Potassium carbonate (K2CO3)
- Solvent: Biphasic mixture of toluene and water or other suitable solvents
- Temperature: Elevated temperatures (80°C) for 12–24 hours or microwave-assisted heating (100–120°C) for 30–60 minutes
- The palladium-catalyzed Suzuki-Miyaura reaction couples the aryl bromide with the aryl boronic acid to form the biaryl bond.
- Microwave-assisted synthesis and continuous flow reactors have been employed to improve reaction rates, yields, and reproducibility.
- The base facilitates the transmetalation step, and the biphasic solvent system aids in catalyst stability and product isolation.
- Brominated pyridine and 2,4-difluorophenyl boronic acid are reacted in toluene/water with Pd(PPh3)4 catalyst and K2CO3 base at 80°C for 12–24 hours.
- Purification by silica gel chromatography or recrystallization yields the target compound with 50–70% yield traditionally, or 75–90% yield with advanced methods.
Purification Techniques
- Column chromatography using silica gel with hexane/ethyl acetate gradients is standard.
- Recrystallization from ethanol/water mixtures improves purity.
- Post-purification purity levels reach ≥95% by traditional methods and ≥98% by optimized protocols.
Comparative Data Table of Preparation Methods
| Parameter | Traditional Suzuki-Miyaura Method | Advanced Microwave/Flow Method |
|---|---|---|
| Bromination agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Bromination solvent | DMF or CH2Cl2 | DMF or CH2Cl2 |
| Bromination temp | 0–25°C | 0–25°C |
| Coupling catalyst | Pd(PPh3)4 | Pd nanoparticles |
| Base | K2CO3 | K2CO3 |
| Solvent for coupling | Toluene/water | Toluene/water |
| Coupling temp | 80°C, 12–24 hours | 100–120°C, 30–60 minutes (microwave) |
| Yield (overall) | 50–70% | 75–90% |
| Purity post-purification | ≥95% | ≥98% |
| Scalability | Moderate, batch process | High, continuous flow possible |
Industrial Considerations and Optimization
- Industrial synthesis prioritizes cost-effective, safe reagents and scalable conditions.
- Avoidance of hazardous reagents like butyllithium or phosphorus oxychloride is preferred.
- Low-temperature operations are minimized to reduce operational complexity.
- Use of continuous flow reactors enhances heat and mass transfer, improving yields and reproducibility.
- Solvent recovery and waste minimization are integral to process sustainability.
Research Findings and Notes
- Bromination using NBS is highly selective and efficient, yielding key intermediates with >80% yield.
- Suzuki-Miyaura coupling is the method of choice for attaching the 2,4-difluorophenyl group, with palladium catalysts enabling high regioselectivity and good yields.
- Microwave-assisted synthesis significantly shortens reaction times and improves yields and purity.
- The combination of bromination and coupling steps provides a short synthetic route, avoiding hazardous reagents and enabling large-scale production.
- Purification steps are straightforward, involving standard chromatographic or recrystallization techniques, facilitating industrial application.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-2-(2,4-difluorophenyl)pyridine?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between brominated pyridine derivatives and fluorophenyl boronic acids. For example:
- Step 1: Prepare a brominated pyridine precursor (e.g., 5-bromo-2-fluoropyridine, CAS 766-11-0) .
- Step 2: React with 2,4-difluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Key Data:
| Reaction Component | Example Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 65–75% | |
| Solvent | THF/H₂O (3:1) | — | |
| Temperature | 80°C, 12 h | — |
Q. How is this compound characterized structurally?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons; ¹⁹F NMR for fluorophenyl groups) .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 274–276 (M⁺ with Br isotope pattern) .
- Melting Point Analysis: Reported range 168–169°C (purity-dependent; discrepancies may arise from crystallization solvents) .
Q. What precautions are necessary when handling bromine and fluorine substituents in this compound?
Methodological Answer:
- Bromine: Use inert atmosphere (N₂/Ar) to prevent unintended nucleophilic substitution .
- Fluorine: Avoid moisture to minimize hydrolysis of fluorophenyl groups .
- Safety: Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319 hazard codes) .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura cross-coupling be addressed when introducing difluorophenyl groups?
Methodological Answer: Low yields often stem from steric hindrance or electron-deficient boronic acids . Mitigation strategies:
- Catalyst Optimization: Use PdCl₂(dppf) with higher electron density to enhance reactivity with fluorinated substrates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) to minimize side reactions .
- Additives: Include Cs₂CO₃ to deprotonate boronic acids and improve coupling efficiency .
Q. How to resolve discrepancies in reported melting points (e.g., 168–169°C vs. 198–202°C)?
Methodological Answer: Discrepancies arise from purity and polymorphism :
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Bromine Directing Effects: The bromine atom at position 5 acts as a meta-director , favoring substitution at pyridine positions 3 or 4 .
- Fluorine Electron Withdrawal: Fluorine on the phenyl ring deactivates the ortho/para positions, directing reactions to the meta position .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to map electron density and predict reactivity .
Q. How to analyze conflicting biological activity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Control Experiments: Verify assay conditions (e.g., solvent DMSO concentration ≤1% to avoid cytotoxicity) .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .
- Comparative SAR: Cross-reference with analogs like 5-Bromo-2-chloro-4-(difluoromethyl)pyridine (CAS 1374659-34-3) to isolate substituent effects .
Data Contradiction Analysis
Q. Why do different sources report varying boiling points (e.g., 162–164°C vs. 146–150°C) for related brominated pyridines?
Methodological Answer:
- Measurement Techniques: Distillation under reduced pressure (750 mmHg vs. 760 mmHg) alters boiling points .
- Isomeric Contamination: Impurities from regioisomers (e.g., 3-bromo vs. 5-bromo derivatives) skew results .
- Validation: Replicate measurements using calibrated equipment (e.g., Anton Paar density meter) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
